3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
Brand Name: Vulcanchem
CAS No.: 66548-88-7
VCID: VC3935903
InChI: InChI=1S/C11H6ClF3N2/c12-10-6-5-9(16-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
SMILES: C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C11H6ClF3N2
Molecular Weight: 258.62 g/mol

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

CAS No.: 66548-88-7

Cat. No.: VC3935903

Molecular Formula: C11H6ClF3N2

Molecular Weight: 258.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine - 66548-88-7

Specification

CAS No. 66548-88-7
Molecular Formula C11H6ClF3N2
Molecular Weight 258.62 g/mol
IUPAC Name 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
Standard InChI InChI=1S/C11H6ClF3N2/c12-10-6-5-9(16-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
Standard InChI Key HVQDTPPEBOALHZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(F)(F)F

Introduction

Chemical Identification and Structural Features

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine belongs to the pyridazine family, a class of nitrogen-containing heterocycles with broad chemical and pharmacological significance. Its molecular formula is C₁₁H₆ClF₃N₂, with a molecular weight of 258.63 g/mol . The IUPAC name, 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine, reflects the substitution pattern: a chlorine atom at position 3 of the pyridazine ring and a 4-(trifluoromethyl)phenyl group at position 6 (Fig. 1).

Table 1: Chemical Identifiers

PropertyValue
CAS Number66548-88-7
Molecular FormulaC₁₁H₆ClF₃N₂
Molecular Weight258.63 g/mol
IUPAC Name3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
SMILESC1=CC(=CC=C1C(F)(F)F)C2=NN=C(C=C2)Cl
InChIKeyMUHAWXDKLVPGMZ-UHFFFAOYSA-N
Exact Mass258.017 g/mol
Topological Polar Surface Area25.78 Ų

The pyridazine ring and the 4-(trifluoromethyl)phenyl group are coplanar, as observed in analogous structures . Weak intermolecular C–H···N and C–H···F interactions contribute to crystal packing stability, a feature common to halogenated pyridazines .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and 4-(trifluoromethyl)phenylboronic acid derivatives. A representative protocol involves:

  • Microwave-Assisted Coupling:

    • Reactants: 3-Chloro-6-(4-trifluoromethylphenyl)pyridazine (0.2 g, 0.77 mmol), 3-aminopiperidine dihydrochloride (0.27 g, 1.54 mmol), potassium carbonate (0.53 g, 3.87 mmol).

    • Conditions: Acetone solvent, microwave irradiation at 120°C for 2 hours .

    • Workup: Filtration, silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1), acidification with HCl.

    • Yield: 25% .

Table 2: Synthesis Conditions and Outcomes

ParameterDetail
Reaction TypeNucleophilic Aromatic Substitution
CatalystPotassium carbonate
SolventAcetone
Temperature120°C (microwave)
Yield25%
Purity>95% (by NMR and HPLC)

Challenges and Improvements

Low yields (25%) highlight the steric and electronic challenges posed by the electron-withdrawing trifluoromethyl group, which deactivates the phenyl ring toward electrophilic substitution . Alternative strategies, such as transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), may improve efficiency but require rigorous optimization of ligands and bases .

Structural and Physicochemical Properties

Crystallographic Insights

While single-crystal X-ray data for the exact compound is unavailable, analogues like 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine (C₁₅H₁₄ClF₃N₄) reveal:

  • Pyridazine Ring Geometry: Planar with bond lengths of 1.34–1.38 Å for C–N and 1.39–1.41 Å for C–C .

  • Intermolecular Interactions: C–H···N (2.54 Å) and C–H···F (2.41 Å) hydrogen bonds stabilize the lattice .

Physicochemical Profile

LogP: 3.82 (indicating moderate lipophilicity) .
Water Solubility: <1 mg/mL (predicted), consistent with hydrophobic trifluoromethyl groups .
Stability: Stable under inert atmospheres at 2–8°C .

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